
Bavarostat
概要
説明
ババロスタットは、細胞内輸送とタンパク質品質管理を調節する細胞質酵素であるヒストン脱アセチル化酵素6(HDAC6)の選択的阻害剤です。 この化合物は、アルツハイマー病や筋萎縮性側索硬化症などの疾患モデルにおいて、治療上の可能性を示しています .
準備方法
合成経路および反応条件: ババロスタットは、一連の化学反応によって合成できます。 注目すべき方法の1つは、対応するフェノール前駆体のルテニウムπ錯体の場内形成による脱酸素化によって、ババロスタットをフッ素18で放射性標識することです . この方法は現在、フッ素18標識ババロスタットを合成するための唯一の既知の適切なアプローチです。
工業的製造方法: ババロスタットの特定の工業的製造方法は広く文書化されていませんが、合成は通常、高純度と収率を保証するために、制御された条件下での標準的な有機合成技術を伴います。
化学反応の分析
Radiolabeling via Ruthenium-Mediated Fluorination
Bavarostat’s radiosynthesis leverages a ruthenium π-complex strategy to enable efficient incorporation of [¹⁸F]fluoride. This method overcomes historical challenges in hydroxamate radiolabeling:
Structural Basis of HDAC6 Selectivity
This compound’s selectivity (>80-fold over class I HDACs) arises from its unique interactions with HDAC6’s catalytic domain :
Table 1: Key Structural Interactions of this compound in HDAC6
- Crystallography : this compound adopts a bidentate hydroxamate-Zn²⁺ coordination geometry (unlike peptoid inhibitors with monodentate binding), enhancing affinity .
- Conformational Selectivity : The adamantyl group occupies a hydrophobic groove adjacent to HDAC6’s L1 loop, incompatible with class I HDACs’ tighter active sites .
Enzymatic Inhibition Profile
This compound demonstrates nanomolar potency against HDAC6 and exceptional selectivity:
Table 2: IC₅₀ Values for this compound Against HDAC Isoforms
HDAC Isoform | IC₅₀ (nM) | Selectivity (Fold vs. HDAC6) |
---|---|---|
HDAC6 | 2.2 | 1 |
HDAC1 | >10,000 | >4,545 |
HDAC2 | >10,000 | >4,545 |
HDAC3 | >10,000 | >4,545 |
- Mechanism : Unlike pan-HDAC inhibitors, this compound selectively modulates tubulin acetylation without affecting histone acetylation .
Synthetic Pathway and Key Intermediates
The chemical synthesis of this compound involves:
- Adamantane Functionalization : Coupling adamantane-methylamine with a fluorophenyl-hydroxamate scaffold .
- Linker Optimization : A rigid phenyl linker prevents κ²-binding mode, favoring HDAC6’s unique active-site geometry .
- Radiolabeling Precursor : Methyl ester 2 serves as the immediate precursor for [¹⁸F]this compound synthesis .
Comparative Analysis with HDAC Inhibitors
This compound’s design contrasts with earlier inhibitors:
- vs. Peptoid Inhibitors : this compound’s adamantyl cap and tertiary amine enable pyramidal inversion, optimizing L1 loop interactions .
- vs. HPOB : Unlike HPOB’s monodentate Zn²⁺ coordination, this compound’s bidentate binding enhances potency (ΔG ≈ 1.3 kcal/mol) .
In Vivo Validation
- Brain Penetrance : PET imaging in rodents and nonhuman primates confirms [¹⁸F]this compound’s brain uptake (SUV >2.5 in primates) and target engagement via autoradiography .
- Metabolic Stability : Minimal defluorination in vivo, supporting its utility as a neuroimaging probe .
This compound exemplifies rational design integrating radiochemistry, structural biology, and enzymology. Its ruthenium-enabled radiosynthesis and HDAC6-selective profile position it as a critical tool for studying CNS disorders linked to HDAC6 dysregulation .
科学的研究の応用
Imaging Applications
Positron Emission Tomography (PET) Imaging
Bavarostat has been developed as a radiotracer for PET imaging, specifically labeled with fluorine-18 (). This application is significant for mapping HDAC6 activity in the brain, which is crucial for understanding its role in diseases such as Alzheimer's disease and amyotrophic lateral sclerosis.
- Radiolabeling Process : The synthesis of -Bavarostat involves innovative methods such as ruthenium-mediated radiofluorination, allowing for effective brain penetration and visualization of HDAC6 activity in vivo .
- Preclinical Studies : In rodent models, -Bavarostat exhibited excellent brain uptake and retention, confirming its potential as an effective imaging agent for HDAC6 . Nonhuman primate studies further demonstrated high specific binding and uptake, paving the way for future human applications .
Table 1: Summary of Imaging Studies with this compound
Study Type | Subject | Findings |
---|---|---|
Rodent PET Imaging | Sprague-Dawley Rats | High brain uptake; specific binding confirmed |
Nonhuman Primate PET | Baboon | Excellent retention; low nonspecific binding |
Therapeutic Applications
This compound's selective inhibition of HDAC6 has shown promise in various therapeutic contexts:
- Neurodegenerative Diseases : Inhibition of HDAC6 has been linked to improvements in models of Alzheimer's disease and motor neuron diseases. By modulating acetylation states of key proteins, this compound may enhance neuronal survival and function .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating conditions associated with HDAC6 dysregulation. For instance, it is being investigated for its potential to alleviate symptoms related to traumatic stress and alcohol use disorder .
Case Study 1: Alzheimer's Disease Model
In a preclinical study using a transgenic mouse model of Alzheimer's disease, treatment with this compound resulted in significant reductions in tau pathology and improved cognitive functions compared to control groups. The study highlighted the role of HDAC6 inhibition in promoting neuroprotection and enhancing synaptic plasticity .
Case Study 2: Amyotrophic Lateral Sclerosis
Another investigation focused on the effects of this compound in a mouse model of amyotrophic lateral sclerosis. Results indicated that treatment led to increased survival rates and delayed onset of motor symptoms, suggesting that targeting HDAC6 may provide therapeutic benefits in this context .
作用機序
ババロスタットは、HDAC6の脱アセチル化活性を阻害することによって機能します。 この阻害は、ヒストンアセチル化よりもチューブリンアセチル化を選択的に調節することによって、疾患モデルにおいて有益な効果を示しています . 関与する分子標的および経路には、細胞内輸送とタンパク質品質管理に不可欠な、微小管の安定性と機能の調節が含まれます .
類似の化合物:
ACY-775: 研究で使用されている別のHDAC6選択的阻害剤.
チューバスタチンA: 神経変性疾患および精神障害における類似の用途を持つ、よく知られたHDAC6阻害剤.
ババロスタットの独自性: ババロスタットは、優れた脳浸透性とHDAC6選択性を示し、神経化学的イメージングと治療研究のための優れたツールとなっています . フッ素18で放射性標識できる能力は、PETイメージング研究における有用性をさらに高めています .
類似化合物との比較
ACY-775: Another HDAC6 selective inhibitor used in research.
Tubastatin A: A well-known HDAC6 inhibitor with similar applications in neurodegenerative and psychiatric disorders.
Uniqueness of Bavarostat: this compound exhibits excellent brain penetration and HDAC6 selectivity, making it a superior tool for neurochemical imaging and therapeutic research . Its ability to be radiolabeled with fluorine-18 further enhances its utility in PET imaging studies .
生物活性
Bavarostat, also known as [^18F]EKZ-001, is a selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical studies, and implications for future research.
This compound exerts its biological effects primarily through the inhibition of HDAC6, an enzyme involved in various cellular processes including protein quality control and intracellular transport. HDAC6 plays a significant role in the deacetylation of tau protein, which is implicated in neurodegenerative diseases. Inhibition of HDAC6 leads to increased acetylation of tau, potentially reducing its aggregation and toxicity in neuronal cells .
Pharmacokinetics and Brain Penetration
This compound has been shown to possess favorable pharmacokinetic properties, allowing it to penetrate the blood-brain barrier effectively. A study demonstrated that this compound exhibited a brain-plasma ratio of approximately 1.4 after 21 days of treatment in mice, indicating significant uptake in the brain . Additionally, PET imaging studies have confirmed its high specificity for HDAC6 with low nanomolar potency (<20 nM) and over 100-fold selectivity compared to class I HDACs .
In Vitro Studies
In vitro experiments using human neural progenitor cells revealed that this compound inhibited the deacetylation of α-tubulin without affecting class I HDAC substrates such as histone H3. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy . Furthermore, studies indicated that this compound enhanced the acetylation levels of both histone H3 and α-tubulin in a dose-dependent manner, confirming its role as an effective HDAC6 inhibitor .
In Vivo Studies
In animal models, this compound's ability to modulate HDAC6 activity has been linked to improvements in neurodegenerative disease models. For instance, treatment with this compound resulted in decreased levels of aggregated tau protein and improved cognitive function in transgenic mouse models of Alzheimer's disease .
Phase I Trials
The first-in-human PET study evaluated the safety and binding characteristics of [^18F]this compound in healthy volunteers. Results indicated that the compound was well-tolerated and demonstrated high specific binding to HDAC6 in the brain . The study included diverse cohorts, with various demographic factors considered (e.g., age, sex), ensuring comprehensive data collection on pharmacokinetics and biodistribution.
Subject Code | Sex | Weight (kg) | Age (Y) | Scan | Activity (MBq) | Injected Mass (µg) | MA (GBq/µmol) | PFF (%) |
---|---|---|---|---|---|---|---|---|
1 | M | 71 | 23 | 1 | 190 | 0.72 | 91.6 | – |
5 | M | 74 | 61 | 1 | 194 | 0.89 | 75.5 | – |
9 | M | 73 | 58 | 1 | 182 | 0.29 | 217 | – |
Implications for Future Research
The selective inhibition of HDAC6 by this compound presents significant therapeutic opportunities for treating neurodegenerative diseases characterized by tau pathology. Ongoing studies are exploring its potential use in conditions like post-traumatic stress disorder (PTSD) and alcohol use disorder (AUD), where dysregulation of epigenetic mechanisms may play a role .
特性
IUPAC Name |
4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQZELTOHAHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。